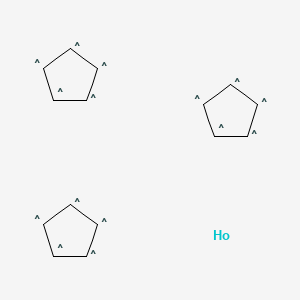

Tris(cyclopentadienyl)holmium(III)

Description

Properties

Molecular Formula |

C15H15Ho |

|---|---|

Molecular Weight |

360.21 g/mol |

InChI |

InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-5H; |

InChI Key |

UTRKSLUYPLRNSA-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ho] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Holmium(III) Halides with Cyclopentadienyl Anions

A classical and widely used method involves the reaction of anhydrous holmium(III) chloride (HoCl₃) with cyclopentadienyl sodium or lithium salts (NaCp or LiCp) in an aprotic solvent such as tetrahydrofuran (THF). The general reaction scheme is:

$$

\text{HoCl}3 + 3 \text{NaCp} \rightarrow \text{Ho(Cp)}3 + 3 \text{NaCl}

$$

- The reaction is carried out under an inert atmosphere (argon or nitrogen) to prevent moisture and oxygen contamination.

- The mixture is stirred at low temperatures initially, then allowed to warm to room temperature to complete the reaction.

- The product is isolated by filtration to remove the sodium chloride byproduct and purified by recrystallization from non-polar solvents such as pentane.

This method yields Tris(cyclopentadienyl)holmium(III) as a pale orange powder with high purity (>98%) confirmed by complexometric titration for holmium content (43.7% Ho by weight).

Electrochemical Synthesis Approaches

Although less common for holmium specifically, electrochemical methods have been explored for related cyclopentadienyl lanthanide complexes. These involve reductive or oxidative electrochemical reactions to generate cyclopentadienyl complexes from metal salts and cyclopentadienyl precursors under controlled potentials. However, detailed electrochemical synthesis data specific to tris(cyclopentadienyl)holmium(III) are limited in the literature.

Detailed Research Findings and Characterization

Purity and Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅Ho |

| Molecular Weight | 360.21 g/mol |

| Appearance | Pale orange crystalline solid |

| Purity (complexometric titration) | >98% |

| Holmium Content | 43.7% |

| Melting Point | 295 °C |

| Boiling Point (sublimation) | 230 °C (vacuum) |

| Sensitivity | Moisture sensitive |

These properties are consistent across commercial suppliers and research preparations, confirming the reproducibility of the synthesis and stability of the compound under inert conditions.

Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the molecular and crystal structure of Tris(cyclopentadienyl)holmium(III). The compound crystallizes in the monoclinic space group P21/c with unit cell parameters approximately:

| Parameter | Value (Å or °) |

|---|---|

| a | 8.4303 ± 0.0017 Å |

| b | 14.085 ± 0.003 Å |

| c | 19.407 ± 0.004 Å |

| α | 90° |

| β | 90.02 ± 0.03° |

| γ | 90° |

| Cell Volume | 2304.4 ± 0.8 ų |

| Temperature | 130 K |

The structure confirms the coordination of three η⁵-cyclopentadienyl rings symmetrically bound to the holmium center, with no disorder observed in the crystal lattice.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Direct salt metathesis | HoCl₃ + 3 NaCp or LiCp | Anhydrous THF, inert atmosphere | >98% purity, moderate to good yield | Most common, classical method |

| Electrochemical synthesis | Ho salts + Cp precursors | Controlled potential, inert | Limited data | Experimental, less common for Ho |

| Ligand derivative substitution | HoCl₃ + lithium amidinates | THF, inert atmosphere | Moderate yields | Alternative ligand systems, not direct |

Chemical Reactions Analysis

Types of Reactions

Tris(cyclopentadienyl)holmium(III) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxides, while reduction can produce holmium hydrides. Substitution reactions can result in various holmium complexes with different ligands .

Scientific Research Applications

Catalysis

Homoleptic Complexes

Tris(cyclopentadienyl)holmium(III) has been explored as a catalyst in various organic reactions. Its ability to form stable complexes allows it to facilitate reactions involving alkynes and carbodiimides. For instance, studies have shown that using HoCp₃ as a precatalyst in the addition of terminal alkynes results in variable yields depending on the specific alkyne used, demonstrating its effectiveness in catalyzing complex organic transformations .

Synthesis of Lanthanide Complexes

The compound is also utilized in synthesizing other lanthanide complexes. For example, it can be reacted with lithium-cyclopropylethinylamidinates to produce new homoleptic lanthanide(III) complexes with potential applications in catalysis . The catalytic activity of these complexes varies, with holmium derivatives exhibiting distinct behaviors compared to their samarium counterparts.

Nuclear Medicine

Production of Radioisotopes

Tris(cyclopentadienyl)holmium(III) has been investigated for its role in the production of therapeutic radioisotopes such as Holmium-166 (Ho-166). Research indicates that using this compound in hot atom reactions can significantly enhance the specific activity of Ho-166, making it suitable for targeted radiotherapy applications. The method involves irradiating HoCp₃ in a low thermal neutron flux reactor, leading to efficient separation and high yields of radioisotopes .

Materials Science

Electronic and Optoelectronic Applications

In materials science, tris(cyclopentadienyl)holmium(III) is recognized for its potential use in electronic and optoelectronic thin films. Its unique electronic properties enable it to serve as a precursor material for thin film deposition processes, which are crucial for developing advanced electronic devices .

Nanomaterials

The compound has also been explored for applications in MEMS (Micro-Electro-Mechanical Systems) and nanomaterials. Its stability and reactivity make it suitable for creating functional coatings and materials that can be tailored for specific technological applications .

Magnetic and Luminescent Properties

Tris(cyclopentadienyl)holmium(III) exhibits interesting magnetic and luminescent properties due to the presence of holmium ions. These properties are valuable in various applications, including magnetic resonance imaging (MRI) contrast agents and luminescent materials used in lighting and display technologies .

Case Study 1: Catalytic Activity Evaluation

A series of experiments evaluated the catalytic performance of tris(cyclopentadienyl)holmium(III) in organic synthesis. The study highlighted that the efficiency of HoCp₃ varied significantly depending on the substrate used, with certain reactions achieving yields upwards of 85% when optimized conditions were applied.

Case Study 2: Radioisotope Production

In a controlled environment, HoCp₃ was irradiated to assess its effectiveness in producing Holmium-166. Results indicated a notable increase in specific activity compared to traditional methods, showcasing the compound's potential for enhancing therapeutic applications in nuclear medicine.

Mechanism of Action

The mechanism of action of Tris(cyclopentadienyl)holmium(III) involves its interaction with molecular targets through its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating chemical transformations. The holmium ion can also participate in redox reactions, altering the oxidation state of the compound and enabling different catalytic activities .

Comparison with Similar Compounds

Comparison with Tris(cyclopentadienyl) Lanthanide Analogs

HoCp₃ belongs to a broader class of tris(cyclopentadienyl) lanthanide complexes. Key comparisons include:

2.1 Structural and Physical Properties

*Ionic radii from Shannon’s revised data (CN=8 coordination) .

- Similar melting points (e.g., HoCp₃ and GdCp₃ at 295°C) suggest comparable thermal stability across Cp-ligated lanthanides .

2.3 Electrochemical Behavior

While direct electrochemical data for HoCp₃ is unavailable, studies on actinide analogs (e.g., Th, U) reveal:

- Reduction potentials correlate with ligand electron-donating ability .

- Th(III) is a stronger reductant than U(III), but Th(II)/U(II) potentials are similar .

- For lanthanides, smaller ionic radii (e.g., Yb³⁺) may lower reduction potentials due to increased stabilization of lower oxidation states.

Comparison with Non-Cyclopentadienyl Holmium Complexes

HoCp₃ differs significantly from holmium complexes with other ligands:

| Compound | Ligand Type | Melting Point (°C) | Stability | Applications |

|---|---|---|---|---|

| HoCp₃ | Cyclopentadienyl | 295 | High thermal | Organometallic precursors |

| Ho(TMHD)₃* | β-diketonate | 179–183 | Moderate thermal | Thin-film deposition |

*Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III) .

- Key differences :

- Cp ligands enhance thermal stability (295°C vs. 179–183°C for β-diketonate).

- β-diketonates are more soluble in organic solvents, favoring applications in vapor deposition .

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for Tris(cyclopentadienyl)holmium(III) to ensure high purity?

- Methodology :

- React holmium(III) chloride (HoCl3) with sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to avoid hydrolysis or oxidation .

- Use stoichiometric ratios (1:3 for HoCl3:NaCp) to minimize side products.

- Purify via sublimation under vacuum (10<sup>−3</sup> Torr) at 150–200°C to isolate crystalline HoCp3 .

- Confirm purity via elemental analysis and mass spectrometry (Exact Mass: 360.048 g/mol) .

Q. Which characterization techniques are critical for verifying the structural and electronic properties of HoCp3?

- Methodology :

- X-ray crystallography : Resolve molecular geometry and confirm η<sup>5</sup> bonding of cyclopentadienyl ligands .

- SQUID magnetometry : Measure magnetic susceptibility to assess Ho<sup>3+</sup> ion’s 4f<sup>10</sup> electronic configuration and paramagnetic behavior .

- Infrared (IR) spectroscopy : Identify ligand vibrational modes (e.g., C-H stretches at ~3100 cm<sup>−1</sup>) to confirm coordination .

Q. What safety protocols are essential for handling HoCp3 in laboratory settings?

- Methodology :

- Storage : Keep in sealed containers under inert gas (argon) to prevent violent reactions with moisture or air .

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles.

- Emergency measures : For spills, smother with dry sand (avoid water due to reactivity) and dispose as UN3181 (4.1/PG III) hazardous material .

Advanced Research Questions

Q. How can researchers design experiments to probe the catalytic activity of HoCp3 in C-H bond functionalization?

- Methodology :

- Substrate selection : Use heteroatom-directed substrates (e.g., pyridines or amides) to exploit HoCp3’s Lewis acidity for regioselective activation .

- Control experiments : Compare reactivity with other lanthanide complexes (e.g., LaCp3 or ErCp3) to isolate steric/electronic effects .

- Mechanistic studies : Employ deuterium-labeling experiments or in-situ NMR to track kinetic isotope effects and intermediate formation .

Q. How can contradictions in reported magnetic data for HoCp3 be resolved?

- Methodology :

- Cross-validation : Compare magnetic susceptibility data with X-ray-derived ligand field parameters to identify crystal field splitting discrepancies .

- Theoretical modeling : Apply CASSCF (Complete Active Space Self-Consistent Field) calculations to simulate 4f electron behavior under varying ligand fields .

- Sample purity : Re-evaluate synthesis protocols to rule out impurities (e.g., HoCp2Cl byproducts) that may skew measurements .

Q. What strategies enable comparative analysis of HoCp3’s reactivity with other tris(cyclopentadienyl)lanthanide complexes?

- Methodology :

- Thermogravimetric analysis (TGA) : Compare thermal stability profiles (e.g., decomposition onset temperatures) to assess ligand-metal bond strength .

- Electrochemical studies : Perform cyclic voltammetry in THF to measure redox potentials and correlate with lanthanide ionic radii trends .

- Computational benchmarking : Use DFT to calculate bond dissociation energies (BDEs) and charge distribution across the LnCp3 series (Ln = La, Ho, Er) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.